2,1,3-Benzothiadiazol-4-yl isothiocyanate
Overview
Description
2,1,3-Benzothiadiazol-4-yl isothiocyanate is a derivative of benzothiadiazole, an aromatic heterocyclic compound characterized by a sulfur atom within the ring structure. This compound is notable for its potent inhibitory effects on a broad spectrum of enzymes, including proteases, phosphatases, and kinases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,1,3-Benzothiadiazol-4-yl isothiocyanate typically involves the reaction of 2,1,3-benzothiadiazole with thiophosgene under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the isothiocyanate group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,1,3-Benzothiadiazol-4-yl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with amines to form thiourea derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common reagents used in substitution reactions.
Solvents: Dichloromethane, chloroform, and acetonitrile are frequently used solvents.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures under an inert atmosphere.
Major Products:
Thiourea Derivatives: Formed from the addition of amines.
Substituted Benzothiadiazoles: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
2,1,3-Benzothiadiazol-4-yl isothiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Acts as an enzyme inhibitor, useful in studying enzyme functions and pathways.
Medicine: Potential therapeutic agent due to its enzyme inhibitory properties.
Industry: Utilized in the development of electronic materials and sensors.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of enzymes. It binds to the active sites of enzymes, blocking their activity. This inhibition can affect various molecular targets and pathways, including those involved in signal transduction and metabolic processes .
Comparison with Similar Compounds
- 2,1,3-Benzothiadiazol-4-yl isocyanate
- 4-bromo-2,1,3-benzothiadiazole
- 5-methyl-2,1,3-benzothiadiazol-4-amine
Uniqueness: 2,1,3-Benzothiadiazol-4-yl isothiocyanate is unique due to its potent inhibitory effects on a broad spectrum of enzymes, which is not as pronounced in its similar compounds. This makes it particularly valuable in biochemical research and potential therapeutic applications .
Properties
IUPAC Name |
4-isothiocyanato-2,1,3-benzothiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3N3S2/c11-4-8-5-2-1-3-6-7(5)10-12-9-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBKFBYZSWMIOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3N3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379954 | |
Record name | 2,1,3-Benzothiadiazol-4-yl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109029-21-2 | |
Record name | 2,1,3-Benzothiadiazol-4-yl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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